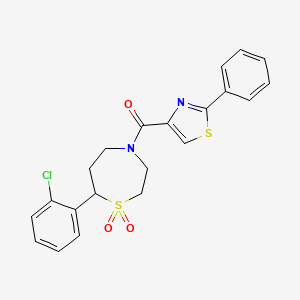
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule featuring a thiazepane ring and a thiazole ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, starting with a 2-chlorophenyl derivative and reacting it with a thiazepane precursor in the presence of a suitable base.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction involving a thiazole precursor and the intermediate formed in the previous step.
Final Assembly: The final step involves the coupling of the thiazepane and thiazole intermediates to form the target compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for scalability. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and minimize by-products.
Catalyst Selection: Efficient catalysts are chosen to accelerate the reactions and improve selectivity.
Purification Processes: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiazole ring.
Wissenschaftliche Forschungsanwendungen
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in critical biochemical pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Potential interactions with genetic material, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone: can be compared with other thiazole and thiazepane derivatives:
Thiazole Derivatives: Compounds like thiazole itself, thiamine (Vitamin B1), and various thiazole-based drugs (e.g., Ritonavir, Abafungin).
Thiazepane Derivatives: Other thiazepane-based compounds used in medicinal chemistry for their unique ring structure and biological activities.
This compound’s uniqueness lies in its combined thiazepane and thiazole rings, which confer distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S2/c22-17-9-5-4-8-16(17)19-10-11-24(12-13-29(19,26)27)21(25)18-14-28-20(23-18)15-6-2-1-3-7-15/h1-9,14,19H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOHWHWHUCMRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
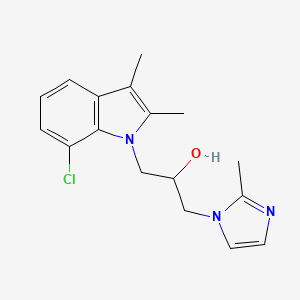
![5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde](/img/structure/B2629821.png)
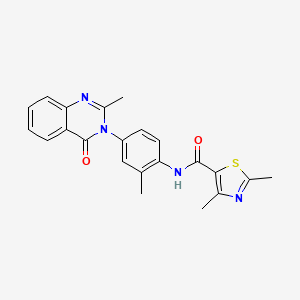
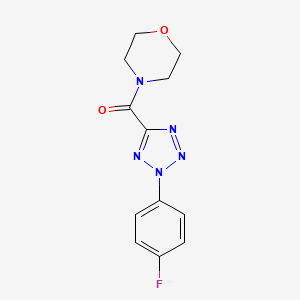
![1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2629825.png)
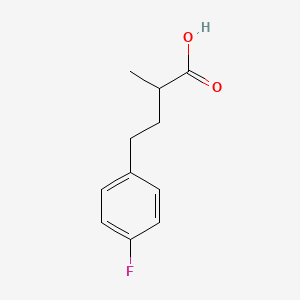
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2629830.png)
![2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2629832.png)
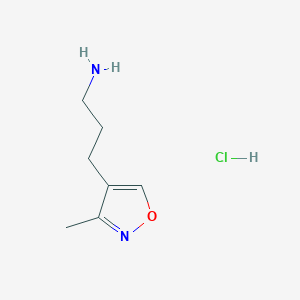
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-4-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2629834.png)
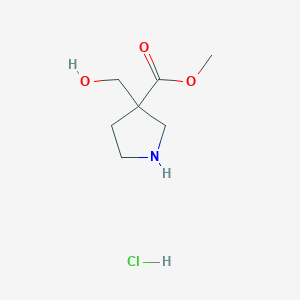
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629838.png)
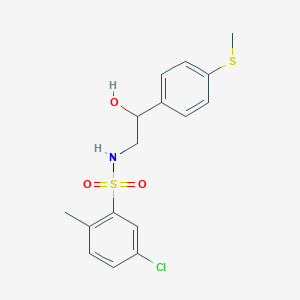
![N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide](/img/structure/B2629841.png)
